

Application Notes and Protocols for Intramuscular Levosulpiride Pharmacokinetic Studies

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Compound of Interest

Compound Name: *Levosulpiride*

Cat. No.: *B1682626*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting pharmacokinetic studies of **Levosulpiride** following intramuscular (IM) administration. The information is compiled from established clinical research to ensure robustness and reproducibility for researchers in the field of drug development and pharmacology.

Introduction

Levosulpiride, the levorotatory enantiomer of sulpiride, is a substituted benzamide with prokinetic and antipsychotic properties, primarily acting as a selective antagonist of dopamine D2 and D3 receptors.[1] Intramuscular administration offers a route with high bioavailability, approaching 100%, in contrast to the lower and more variable oral bioavailability of about 30%. [1][2][3] This makes the IM route particularly relevant for ensuring consistent drug exposure in clinical settings where rapid and reliable effects are desired.[3] These protocols outline the necessary steps for conducting single and multiple-dose pharmacokinetic studies of intramuscular **Levosulpiride** in healthy human subjects.

Experimental Protocols

Study Design and Volunteer Selection

A robust pharmacokinetic study begins with a well-defined design and carefully selected participants. The following protocol is based on successful clinical trials of intramuscular **Levosulpiride**.

2.1.1. Volunteer Eligibility Criteria:

- Inclusion Criteria:
 - Healthy male and female volunteers.
 - Age: 18–31 years.
 - Body Mass Index (BMI): 19–24 kg/m².
 - Good health as determined by medical history, physical examination, vital signs, electrocardiogram (ECG), and laboratory tests (hematology, biochemistry, and urinalysis).
 - Willingness to provide written informed consent.
- Exclusion Criteria:
 - History of clinically significant diseases.
 - Known hypersensitivity to **Levosulpiride** or other benzamides.
 - Use of any medication for two weeks prior to the study.
 - Participation in another clinical trial within the previous three months.
 - Pregnancy or lactation.

2.1.2. Study Conduct:

- The study should be conducted in accordance with the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines.
- Approval from an Independent Ethics Committee (IEC) is mandatory before study initiation.
- Volunteers should fast for at least 10 hours overnight before drug administration.

Drug Formulation and Administration

- Formulation: **Levosulpiride** for injection is typically available in ampoules containing 25 mg/2 mL or 50 mg/4 mL. The formulation may contain sulfuric acid to achieve a pH of 4-6 and sodium chloride for isotonicity.
- Administration:
 - Administer the injection into the gluteus muscle.
 - For multiple-dose studies, the administration can be repeated every 12 hours for a specified duration, such as 5 consecutive days.

Blood Sampling Schedule

- Single-Dose Study:
 - Collect venous blood samples in heparinized tubes at the following time points: 0 (pre-dose), 5, 10, 15, 20, 25, 30, and 40 minutes, and 1, 2, 3, 5, 8, 12, 24, and 36 hours post-injection.
- Multiple-Dose Study:
 - During the dosing interval at steady state (e.g., on the last day of administration), collect blood samples at the same time points as the single-dose study.
 - To confirm steady state, collect trough concentration samples immediately before the morning dose on the last few days of administration (e.g., days 3, 4, and 5).
- Sample Processing:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -20°C or lower until analysis.

Bioanalytical Method: Levosulpiride Quantification in Plasma

A validated bioanalytical method is crucial for accurate determination of **Levosulpiride** concentrations in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.

2.4.1. Sample Preparation (Liquid-Liquid Extraction):

- To 50 µL of human plasma in a microcentrifuge tube, add an internal standard (IS) such as enalaprilat or tiapride.
- Alkalize the plasma sample.
- Add an extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate, 80:20 v/v).
- Vortex the mixture for a few minutes.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2.4.2. Chromatographic and Mass Spectrometric Conditions:

- Chromatography:
 - Column: A C18 column (e.g., UPLC BEH C18) is suitable for separation.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., 1mM ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: Isocratic elution is often used.
- Mass Spectrometry:
 - Ionization: Positive ion electrospray ionization (ESI).

- Detection: Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
 - **Levosulpiride**: m/z 342.1 → m/z 112.2
 - Tiapride (IS example): m/z 329.1 → m/z 213.2

2.4.3. Method Validation:

The bioanalytical method must be validated according to regulatory guidelines, assessing selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability. The linear range is typically between 2-200 ng/mL.

Pharmacokinetic Analysis

- Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.
- Key Parameters:
 - C_{max} : Maximum plasma concentration.
 - T_{max} : Time to reach C_{max} .
 - AUC_{0-t} : Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
 - $AUC_{0-\infty}$: Area under the plasma concentration-time curve from time 0 to infinity.
 - $t_{1/2}$: Elimination half-life.
 - CL/F : Apparent total body clearance.
 - V_z/F : Apparent volume of distribution.
- For multiple-dose studies, also calculate steady-state parameters ($C_{max,ss}$, $C_{min,ss}$, $AUC_{\tau,ss}$) and the accumulation ratio (R).

Data Presentation

The following tables summarize the pharmacokinetic parameters of **Levosulpiride** after single and multiple intramuscular administrations in healthy Chinese volunteers.

Table 1: Single-Dose Pharmacokinetic Parameters of Intramuscular **Levosulpiride**

Parameter	25 mg Dose (Mean ± SD)	50 mg Dose (Mean ± SD)
C _{max} (ng/mL)	441 ± 103	823 ± 201
T _{max} (h)	0.33 ± 0.08	0.33 ± 0.08
AUC _{0-36h} (ng·h/mL)	1724 ± 290	3748 ± 675
t _{1/2} (h)	7.0 ± 2.1	6.8 ± 1.2
CL _{Z/F} (L/h)	15.3 ± 2.8	13.9 ± 2.5
V _{Z/F} (L)	151 ± 36	133 ± 28

Data from a study in 12 healthy Chinese volunteers.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Intramuscular **Levosulpiride** (25 mg every 12h)

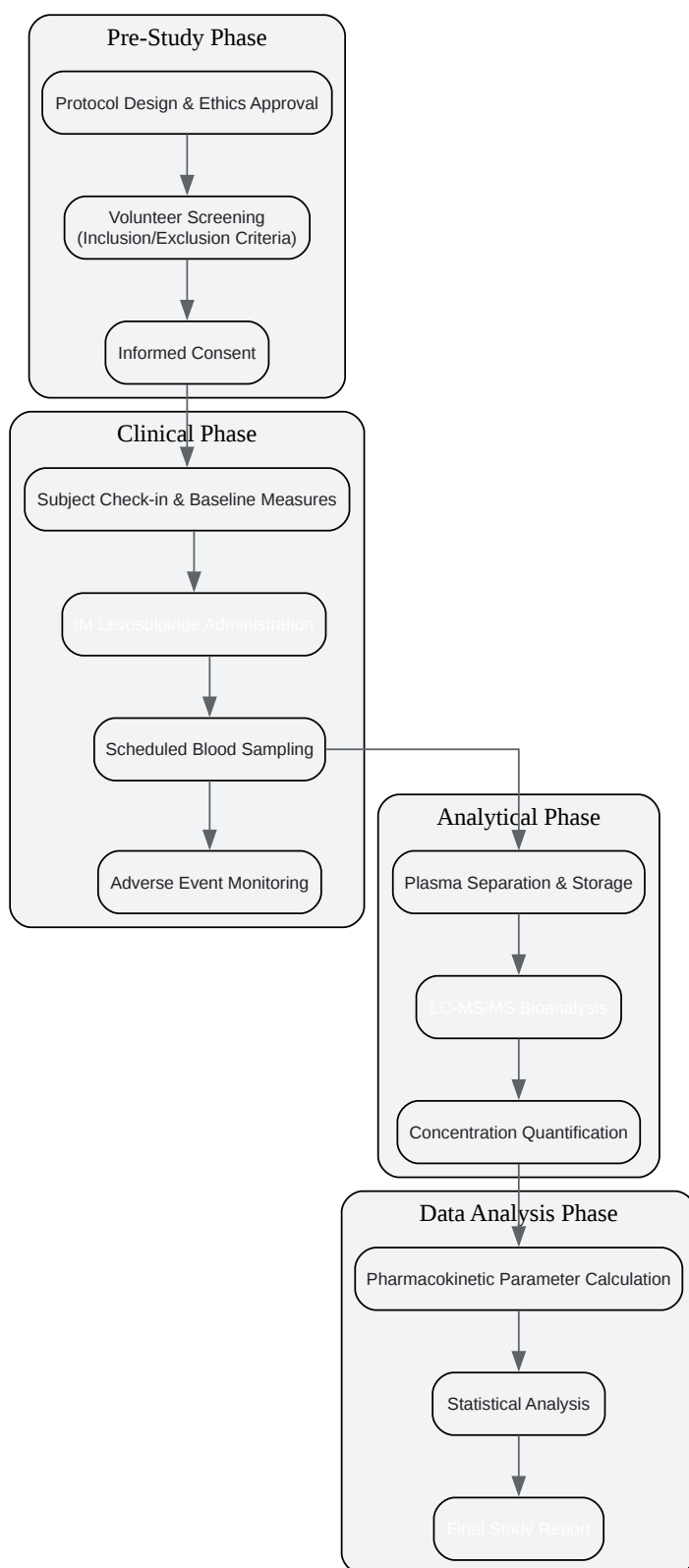
Parameter	Single 25 mg Dose (Mean ± SD)	Multiple 25 mg Doses at Steady State (Mean ± SD)
C _{max} (ng/mL)	441 ± 103	539 ± 98
AUC _{0-τ} (ng·h/mL)	1340 ± 204	1635 ± 213
t _{1/2} (h)	7.0 ± 2.1	7.6 ± 1.3
Accumulation Ratio (R)	-	1.22 ± 0.12

Data from a study in 12 healthy Chinese volunteers. Steady state was reached within 2 days.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a typical intramuscular **Levosulpiride** pharmacokinetic study.

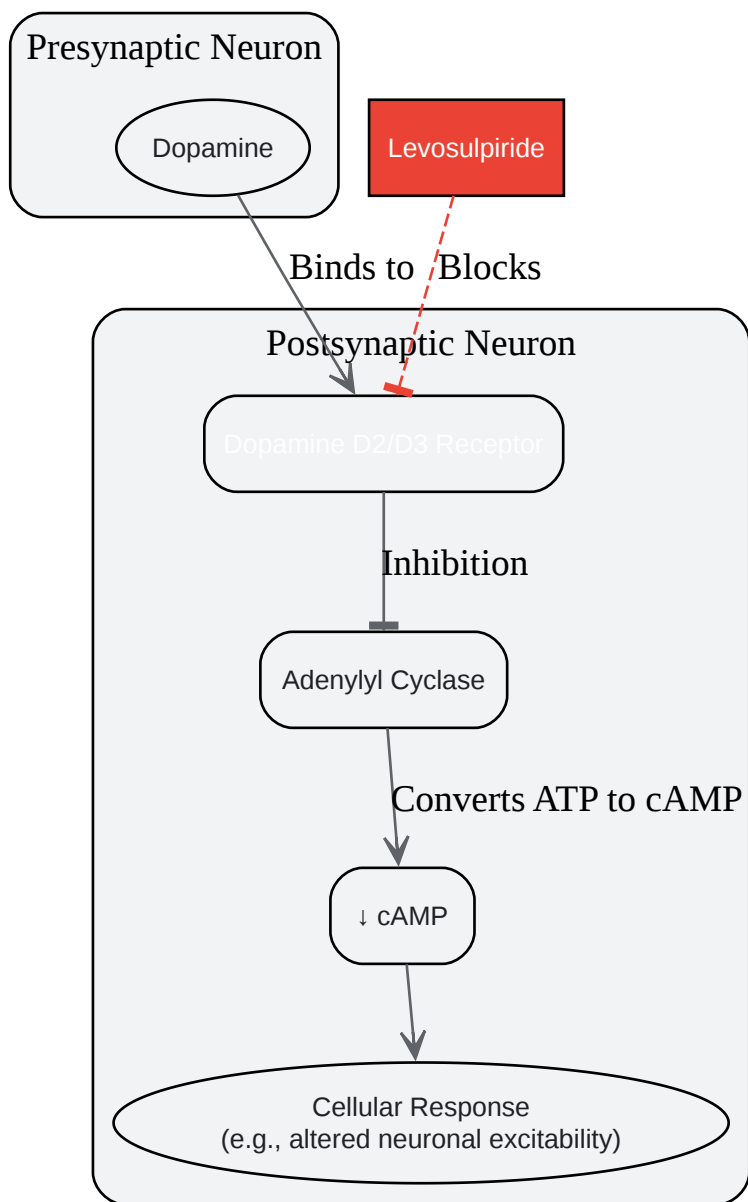


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Workflow for IM **Levosulpiride** Pharmacokinetic Study.

Levosulpiride Signaling Pathway

Levosulpiride exerts its primary effect by blocking dopamine D2 and D3 receptors. The diagram below shows a simplified representation of this interaction at the postsynaptic neuron.



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Simplified Dopamine D2/D3 Receptor Antagonism by **Levosulpiride**.

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